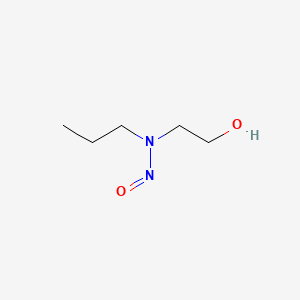
N-(2-hydroxyethyl)-N-propylnitrous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyethyl)-N-propylnitrous amide is an organic compound belonging to the class of nitrosamines Nitrosamines are characterized by the presence of a nitroso group (-NO) attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-N-propylnitrous amide typically involves the reaction of N-(2-hydroxyethyl)amine with a nitrosating agent. One common method is the reaction of N-(2-hydroxyethyl)amine with sodium nitrite in the presence of an acid, such as hydrochloric acid, to form the nitrosamine. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction parameters, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-N-propylnitrous amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted nitrosamines.
Scientific Research Applications
N-(2-hydroxyethyl)-N-propylnitrous amide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems, including its role as a mutagenic agent.
Medicine: Investigated for its potential therapeutic applications and its role in drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-N-propylnitrous amide involves the interaction of the nitroso group with biological molecules. The compound can form adducts with DNA and proteins, leading to potential mutagenic and carcinogenic effects. The molecular targets include nucleophilic sites on DNA and proteins, and the pathways involved may include the formation of reactive intermediates that can cause cellular damage .
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)-N-phenylnitrous amide
- N-(2-hydroxyethyl)-N-methylnitrous amide
- N-(2-hydroxyethyl)-N-ethylnitrous amide
Uniqueness
N-(2-hydroxyethyl)-N-propylnitrous amide is unique due to its specific structural features, such as the presence of both hydroxyethyl and propyl groups.
Properties
CAS No. |
115440-59-0 |
|---|---|
Molecular Formula |
C5H12N2O2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-N-propylnitrous amide |
InChI |
InChI=1S/C5H12N2O2/c1-2-3-7(6-9)4-5-8/h8H,2-5H2,1H3 |
InChI Key |
KFMAUQFBLBZXOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCO)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















